N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide
Description
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and a morpholinosulfonyl benzamide moiety. This structure combines electron-withdrawing (fluorophenyl) and electron-donating (morpholinosulfonyl) groups, which influence its physicochemical and pharmacological properties. Such compounds are typically synthesized via multi-step reactions involving Friedel-Crafts acylation, hydrazide formation, and cyclization, as described in analogous syntheses . The morpholinosulfonyl group enhances solubility and bioavailability compared to simpler sulfonamide derivatives, making this compound a candidate for drug discovery, particularly in kinase inhibition or anti-inflammatory applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O5S2/c23-16-3-5-17(6-4-16)27-21(19-13-33(29)14-20(19)25-27)24-22(28)15-1-7-18(8-2-15)34(30,31)26-9-11-32-12-10-26/h1-8H,9-14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDXKLUKYPFFDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CS(=O)CC4=NN3C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. The key steps may include:
Formation of the thienopyrazole core: This can be achieved through cyclization reactions involving appropriate thioamide and hydrazine derivatives.
Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Oxidation: The oxido group can be introduced using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Sulfonylation: The morpholinosulfonyl group can be added through sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation and Reduction: The oxido group can be reduced to a hydroxyl group, and the compound can be further oxidized to introduce additional functional groups.
Substitution Reactions: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Structural Features
The compound features a thieno[3,4-c]pyrazole core structure, which is known for its diverse biological activities. The presence of functional groups such as fluorophenyl and morpholinosulfonyl enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide has been investigated for its potential therapeutic applications. Its unique structure allows for the exploration of various biological activities:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation. In vitro studies suggest that it may induce apoptosis and cell cycle arrest in cancer cells through interactions with key oncogenic pathways.
- Antifungal and Antibacterial Properties : Research indicates that derivatives of thieno[3,4-c]pyrazole structures exhibit antifungal activity against pathogens like Candida albicans and Cryptococcus neoformans, while also demonstrating antibacterial properties against various bacterial strains.
Biological Research
In biological studies, this compound can be utilized to investigate interactions with specific enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for further exploration in drug development.
Industrial Applications
In industry, this compound may serve as a building block for synthesizing more complex molecules or as a catalyst in chemical processes due to its unique chemical properties.
Antifungal Evaluation
A study conducted by Sreenivasa et al. synthesized various derivatives featuring a thieno[3,4-c]pyrazole moiety. The synthesized compounds were tested against certified strains of Candida albicans, exhibiting moderate to high antifungal activity depending on structural modifications.
Antitumor Activity
In another study focusing on pyrazole derivatives, several compounds demonstrated significant inhibition of tumor growth across various cancer cell lines. Both in vitro assays and in vivo models confirmed the efficacy of these compounds against specific cancer types.
| Study Focus | Findings | Reference |
|---|---|---|
| Antifungal Activity | Moderate to high activity against Candida albicans | Sreenivasa et al. |
| Antitumor Activity | Significant inhibition of tumor growth | Various cancer studies |
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of thienopyrazole and triazole derivatives. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Triazole-thiones show tautomerism (thione vs. thiol), affecting their reactivity and stability, whereas the thienopyrazole core in the target compound avoids such tautomeric complexity.
Substituent Effects: Morpholinosulfonyl vs. Phenylsulfonyl: The morpholinosulfonyl group in the target compound improves water solubility (logP ~2.1) compared to phenylsulfonyl analogs (logP ~3.5) due to its polar morpholine ring . Fluorophenyl vs.
Spectroscopic Differentiation: IR spectra of triazole-thiones lack C=O bands (1663–1682 cm⁻¹) but show C=S vibrations (1247–1255 cm⁻¹), whereas the target compound’s benzamide moiety would exhibit strong C=O stretches (~1680 cm⁻¹) and sulfonyl S=O bands (~1350 cm⁻¹). ¹H-NMR of the morpholinosulfonyl group would display distinct protons at δ 3.6–3.8 ppm (morpholine CH₂), absent in simpler sulfonamides .
Research Implications and Limitations
Pharmacological Potential: The target compound’s combination of fluorophenyl and morpholinosulfonyl groups positions it as a lead for anti-inflammatory or anticancer agents, though in vitro data are pending.
Synthetic Challenges: The morpholinosulfonyl group requires careful regioselective installation to avoid side reactions, unlike bromo or methyl substituents in analogs .
Structural Validation: Crystallographic data (e.g., via SHELXL ) are critical to confirm the thienopyrazole core’s conformation, as minor deviations could alter bioactivity.
Biological Activity
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure featuring multiple functional groups that contribute to its biological activity. The key components include:
- Thieno[3,4-c]pyrazole moiety : Known for its diverse pharmacological properties.
- Morpholinosulfonyl group : Enhances solubility and bioavailability.
Molecular Formula
The molecular formula of the compound is .
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties. For instance, related compounds with similar structural features have shown effectiveness against various cancer cell lines, including colon and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound's thieno[3,4-c]pyrazole core has been associated with antimicrobial activities. Related derivatives have demonstrated efficacy against both bacterial and fungal strains.
- Anti-inflammatory Effects : Some studies indicate that compounds with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of thieno[3,4-c]pyrazole derivatives, compounds structurally related to this compound were tested against the HCT-116 colon carcinoma cell line. Results indicated an IC50 value of approximately 6.2 μM, suggesting significant cytotoxicity against this cancer type .
Case Study 2: Antimicrobial Efficacy
A series of derivatives based on thieno[3,4-c]pyrazole were assessed for their antimicrobial properties. The results showed that certain compounds exhibited potent antibacterial activity comparable to standard antibiotics like streptomycin. This highlights the potential for developing new antimicrobial agents from this chemical class .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide?
- Answer : The synthesis involves multi-step organic reactions, including condensation of the thieno[3,4-c]pyrazole core with fluorophenyl and morpholinosulfonyl benzamide moieties. Key steps include:
- Step 1 : Preparation of the thienopyrazole intermediate via cyclization using reagents like hydrazine derivatives under reflux conditions (similar to methods in and ).
- Step 2 : Sulfonation of the benzamide group using morpholine sulfonyl chloride in anhydrous dichloromethane (DCM) with a base (e.g., triethylamine).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Validation : Confirm purity via HPLC (>95%) and structural identity via -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the crystal structure of this compound be determined?
- Answer : Use single-crystal X-ray diffraction (SCXRD) with the following workflow:
- Crystallization : Optimize solvent conditions (e.g., DMSO/water diffusion) to obtain high-quality crystals.
- Data Collection : Collect diffraction data at 100–150 K using synchrotron radiation or a laboratory X-ray source.
- Structure Refinement : Employ SHELXL for refinement, ensuring R-factor convergence (<0.05) and validating anisotropic displacement parameters. Visualization can be done via WinGX or ORTEP .
Q. What assays are suitable for preliminary biological activity screening?
- Answer : Prioritize in vitro assays based on structural analogs (e.g., thiazolo-pyridazin or pyrazole derivatives in ):
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Anti-inflammatory Potential : COX-2 inhibition assay using ELISA.
- Antimicrobial Screening : Microdilution assay against Gram-positive/negative bacteria.
- Controls : Include reference compounds (e.g., doxorubicin for anticancer, aspirin for anti-inflammatory) .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Answer : Address discrepancies by:
- Purity Verification : Re-analyze compound batches via HPLC and elemental analysis.
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Structural Confirmation : Re-examine crystallographic data (e.g., bond angles/planarity of the thienopyrazole core) to rule out polymorphic variations .
Q. What strategies optimize the synthetic yield of the thieno[3,4-c]pyrazole core?
- Answer : Apply design of experiments (DOE) to optimize:
- Reagent Ratios : Vary hydrazine derivatives and electrophiles (e.g., 4-fluorophenylacetyl chloride) in cyclization.
- Catalysis : Test Lewis acids (e.g., ZnCl) to accelerate ring closure.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene.
- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR spectroscopy .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations:
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., morpholinosulfonyl groups in ).
- Validation : Compare docking poses with crystallographic data (e.g., SHELX-refined structures) .
Q. What advanced techniques elucidate the compound’s reaction mechanisms?
- Answer :
- Isotopic Labeling : Use -labeled reagents to track oxygen incorporation during sulfonation.
- DFT Calculations : Model reaction pathways (e.g., Gaussian 16) to identify transition states and intermediates.
- In Situ Spectroscopy : Employ -NMR to monitor fluorophenyl group stability during synthesis .
Data Analysis & Validation
Q. How should researchers handle crystallographic data inconsistencies?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
